
5-Methyl-2-(phenylsulfanyl)hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(phenylsulfanyl)hexan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a hexane chain, which is further substituted with a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(phenylsulfanyl)hexan-1-ol typically involves the reaction of 5-methylhexan-2-one with thiophenol in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydride or potassium tert-butoxide
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include continuous flow reactors and the use of more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(phenylsulfanyl)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylsulfanyl group can be reduced to a thiol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 5-Methyl-2-(phenylsulfanyl)hexan-2-one
Reduction: 5-Methyl-2-(phenylsulfanyl)hexanethiol
Substitution: 5-Methyl-2-(phenylsulfanyl)hexyl chloride or bromide
Scientific Research Applications
5-Methyl-2-(phenylsulfanyl)hexan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(phenylsulfanyl)hexan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-(phenylsulfanyl)hexan-2-ol
- 5-Methyl-2-(phenylsulfanyl)hexan-3-ol
- 5-Methyl-2-(phenylsulfanyl)hexan-4-ol
Uniqueness
5-Methyl-2-(phenylsulfanyl)hexan-1-ol is unique due to the specific position of the hydroxyl group and the phenylsulfanyl substitution. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61829-50-3 |
|---|---|
Molecular Formula |
C13H20OS |
Molecular Weight |
224.36 g/mol |
IUPAC Name |
5-methyl-2-phenylsulfanylhexan-1-ol |
InChI |
InChI=1S/C13H20OS/c1-11(2)8-9-13(10-14)15-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3 |
InChI Key |
BALHUZIZYQQZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(CO)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


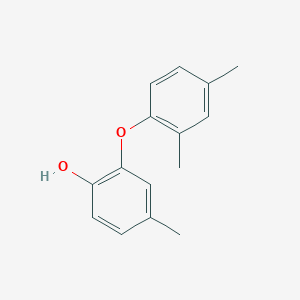
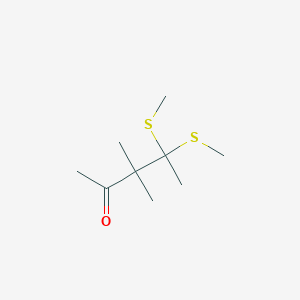
![5-Nitro-N-{3-[(propan-2-yl)oxy]propyl}pyridine-3-sulfonamide](/img/structure/B14547328.png)
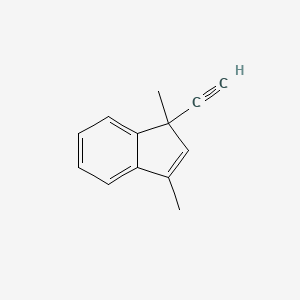
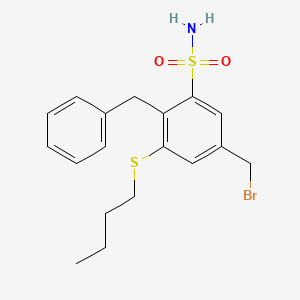
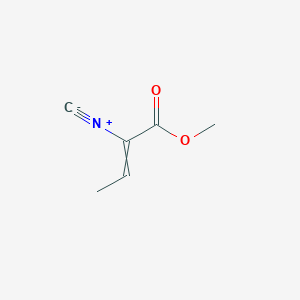
![3,3-Dimethyl-4-[(propan-2-yl)sulfanyl]pent-4-en-2-one](/img/structure/B14547360.png)
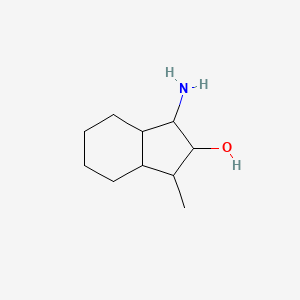

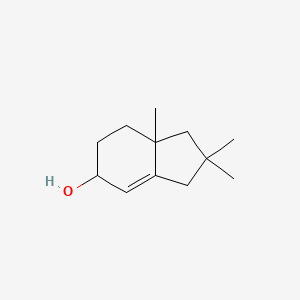
![3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanal](/img/structure/B14547400.png)


phenyl(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14547410.png)
